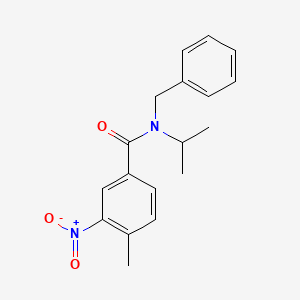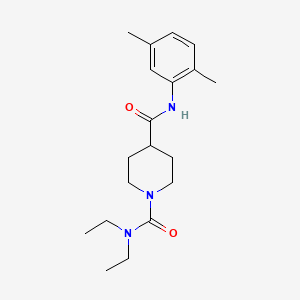![molecular formula C15H16N2O3S B5326753 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide, also known as DASB, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies to visualize serotonin transporters in the brain.
科学的研究の応用
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide has been widely used in neuroscience research to study the serotonin system in the brain. It is a highly selective radioligand that binds specifically to the serotonin transporter (SERT) in the brain. PET imaging studies using this compound have been used to investigate the role of the serotonin system in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. Additionally, this compound has been used to study the effects of drugs that affect the serotonin system, such as SSRIs and MDMA.
作用機序
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide binds specifically to the SERT in the brain, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on neuronal activity. The exact mechanism of action of this compound is still not fully understood, but it is believed to modulate the activity of the serotonergic system in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the serotonin system in the brain. PET imaging studies using this compound have shown that it can effectively visualize the density and distribution of SERT in the brain. Additionally, this compound has been used to study the effects of drugs that affect the serotonin system, such as SSRIs and MDMA. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One major advantage of using 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide in lab experiments is its high selectivity for the SERT in the brain. This allows researchers to specifically target the serotonin system and study its effects on neuronal activity. Additionally, PET imaging studies using this compound are non-invasive and can provide valuable information about the density and distribution of SERT in the brain. However, one major limitation of using this compound is its short half-life, which can limit the duration of PET imaging studies. Additionally, this compound can be expensive to synthesize and may not be readily available in some research settings.
将来の方向性
There are several future directions for research involving 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide. One area of interest is the role of the serotonin system in various psychiatric disorders, such as depression and anxiety. Additionally, this compound could be used to study the effects of new drugs that target the serotonin system, such as novel SSRIs or other serotonin receptor agonists. Finally, there is potential for the development of new radioligands that are more selective and have longer half-lives than this compound, which could improve the accuracy and duration of PET imaging studies.
合成法
The synthesis of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide involves the reaction of 4-aminobenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. This method of synthesis has been well-established in the literature and has been used by many researchers to obtain this compound for their experiments.
特性
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-6-13(9-11(10)2)17-21(19,20)14-7-4-12(5-8-14)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHPHSYERLIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326672.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,6-dimethyl-1H-benzimidazole hydrochloride](/img/structure/B5326699.png)
![N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5326706.png)
![1-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326708.png)

![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)
![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)

![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)


![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)